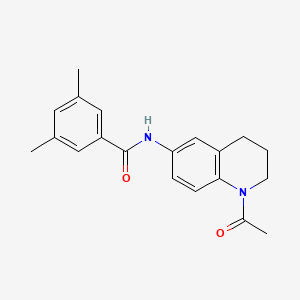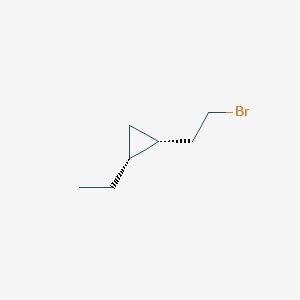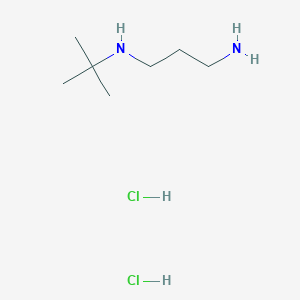
4-(2-Nitrophenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(2-Nitrophenyl)morpholin-3-one involves several steps, starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. The process includes rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(2-Nitrophenyl)morpholin-3-one has been characterized by various spectroscopic methods, including NMR and X-ray crystallography. The structure typically features a morpholine ring in a chair conformation, which is crucial for its biological activity and chemical properties (Ibiş et al., 2010).
Chemical Reactions and Properties
4-(2-Nitrophenyl)morpholin-3-one undergoes various chemical reactions, forming derivatives that exhibit significant biological activities. These derivatives are synthesized through different chemical reactions, including nitration, reductive cyclization, and sulfonamide or carbamate formation (Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties of 4-(2-Nitrophenyl)morpholin-3-one and its derivatives have been studied through various methods. These compounds often exhibit distinct crystal structures and can form different polymorphs depending on the synthesis conditions and the presence of substituents (El-Menyawy et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-(2-Nitrophenyl)morpholin-3-one derivatives are influenced by their molecular structure. The presence of the morpholine ring and nitrophenyl group contributes to their reactivity, making them suitable intermediates in pharmaceutical synthesis. These properties are explored through various chemical reactions and spectroscopic analyses (Hartog & Boom, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Intermediate for Biologically Active Compounds
It serves as an important intermediate in the synthesis of various biologically active compounds, especially in anticancer research. Its derivatives have shown potential biological activities, making it significant in the field of medicinal chemistry (Wang et al., 2016).
Study of Nucleofugality in Aminolysis Reactions
It plays a role in the experimental and theoretical study of nucleofugality in aminolysis reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Montecinos et al., 2017).
Development of Fluorescent Probes
Derivatives of this compound have been used in the development of novel off-on fluorescent probes for selective detection of hypoxia or nitroreductase in biomedical research, highlighting its utility in disease-relevant hypoxia imaging (Feng et al., 2016).
Safe and Robust Nitration Processes
Research has been conducted to develop novel, safe, and robust nitration processes for the synthesis of morpholine derivatives. This research is important for improving the efficiency and safety of chemical synthesis processes (Zhang et al., 2007).
Biological and Pharmaceutical Applications
Antimicrobial Activity
The compound's derivatives have been synthesized and shown to possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Janakiramudu et al., 2017).
Cancer Research
Certain morpholin-3-one derivatives have been found to induce apoptosis and elevate the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting their potential as anti-cancer drugs (He et al., 2007).
Analgesic and Anti-Inflammatory Activities
Schiff bases of 4-(2-aminophenyl)-morpholines, which are closely related, have been reported to exhibit significant analgesic, anti-inflammatory, and antimicrobial activities (Panneerselvam et al., 2009).
Propiedades
IUPAC Name |
4-(2-nitrophenyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFGUUCIPAZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845729-41-1 |
Source


|
| Record name | 4-(2-Nitrophenyl)-3-morpholinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ES7S49FZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)


![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)